

Application Notes and Protocols for FIIN-2 in In Vitro Assays

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Compound of Interest

Compound Name: FIIN-2

Cat. No.: B612009

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and working concentrations for the use of **FIIN-2**, a potent and irreversible pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor, in various in vitro assays. **FIIN-2** is a valuable tool for studying FGFR signaling and for the development of novel cancer therapeutics.^{[1][2][3]}

Data Presentation: Quantitative Summary

The following tables summarize the effective concentrations of **FIIN-2** in key in vitro experiments.

Table 1: Biochemical Kinase Inhibition

Target	IC ₅₀ (nM)	Assay System
FGFR1	3.09 - 3.1	Z'-Lyte, TR-FRET-based kinase binding assay
FGFR2	4.3	Z'-Lyte, TR-FRET-based kinase binding assay
FGFR3	27	Z'-Lyte, TR-FRET-based kinase binding assay
FGFR4	45 - 45.3	Z'-Lyte, TR-FRET-based kinase binding assay
EGFR	204	Z'-Lyte assay
SRC	330	In vitro kinase assay
YES	365	In vitro kinase assay

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)

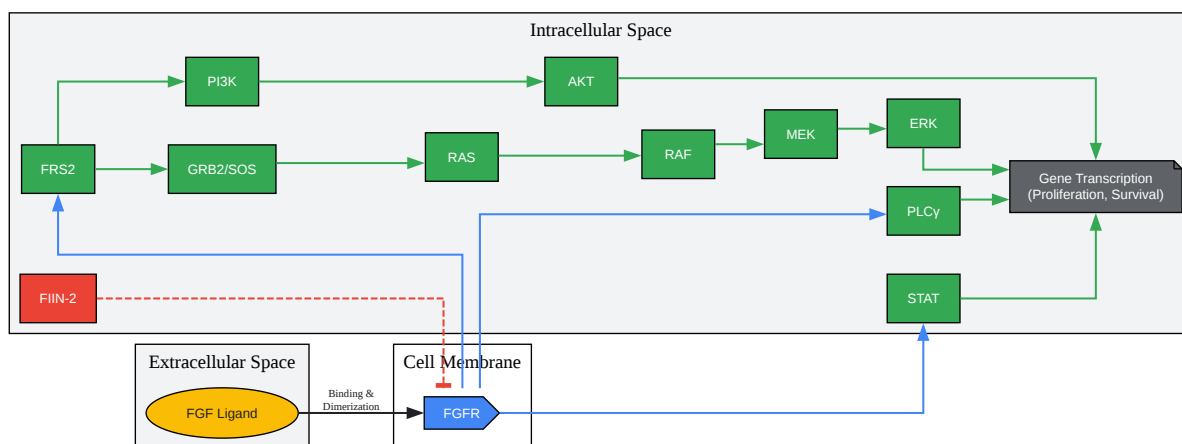
Table 2: Cellular Proliferation Inhibition

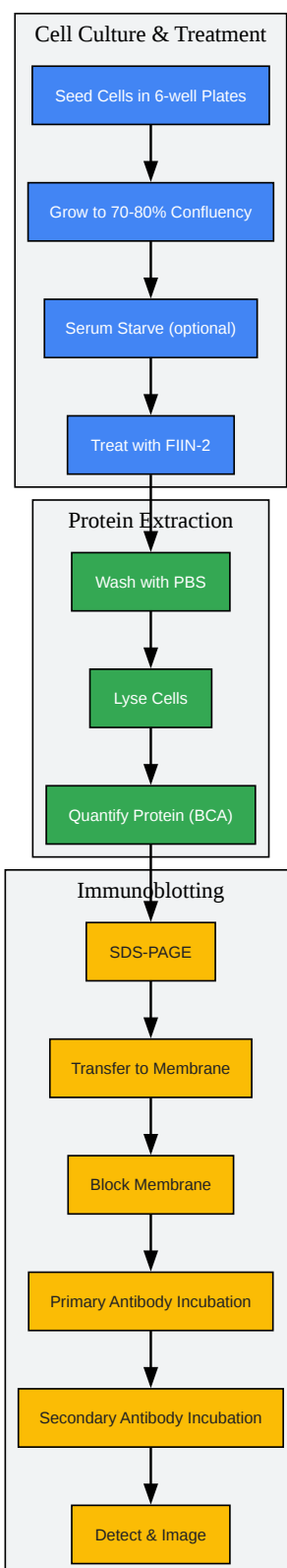
Cell Line	EC ₅₀	Assay Type	Incubation Time
Ba/F3 (FGFR1-4 dependent)	1 - 93 nM	MTS Assay, CellTiter-Glo	72 - 96 hours
NCI-H2077, NCI-H1581	Varies	CellTiter-Glo	96 hours
H520, Kato III, AN3CA	Varies	CellTiter-Glo	96 hours
RT112, A2780, 4T1, SKOV-3	Varies	CellTiter-Glo	96 hours
Hep3B, Huh7	Varies	CCK-8 Assay	72 hours
CWR-R1	~3 μ M	CellTiter-Glo 2.0	72 hours
VCaP	< 3 μ M	CellTiter-Glo 2.0	72 hours

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)

Signaling Pathway

FIIN-2 is an irreversible inhibitor of FGFRs, acting by covalently binding to a conserved cysteine residue in the P-loop of the kinase domain.[\[8\]](#)[\[9\]](#) This binding is ATP-competitive and effectively blocks the downstream signaling cascades that are crucial for cell proliferation, survival, differentiation, and migration.[\[4\]](#)[\[9\]](#)[\[10\]](#) The primary pathways inhibited by blocking FGFR are the RAS-MAPK-ERK and PI3K-AKT pathways.[\[8\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)





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